molecular formula C14H20N2O2 B6970757 N-cyclopropyl-3-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)butanamide

N-cyclopropyl-3-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B6970757
M. Wt: 248.32 g/mol
InChI Key: SZKZGZJKQMYFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)butanamide is an organic compound with a complex structure that includes a cyclopropyl group, a hydroxyl group, a methyl group, and a pyridinylmethyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)butanamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Amide Formation: The amide bond is formed by reacting an appropriate amine with a carboxylic acid or its derivatives (e.g., acid chlorides or esters).

    Pyridinylmethyl Group Introduction: This step involves the alkylation of the amide nitrogen with a pyridinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate for substitution reactions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-cyclopropyl-3-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)butanamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. It could be investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with biological targets like enzymes or receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-cyclopropyl-3-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)butanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The cyclopropyl group could provide rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-3-hydroxy-3-methylbutanamide: Lacks the pyridinylmethyl group, potentially altering its biological activity and chemical reactivity.

    N-(pyridin-4-ylmethyl)-3-hydroxy-3-methylbutanamide: Lacks the cyclopropyl group, which could affect its rigidity and binding properties.

Uniqueness

N-cyclopropyl-3-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)butanamide is unique due to the combination of its functional groups, which provide a balance of rigidity, reactivity, and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-cyclopropyl-3-hydroxy-3-methyl-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,18)9-13(17)16(12-3-4-12)10-11-5-7-15-8-6-11/h5-8,12,18H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKZGZJKQMYFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N(CC1=CC=NC=C1)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.